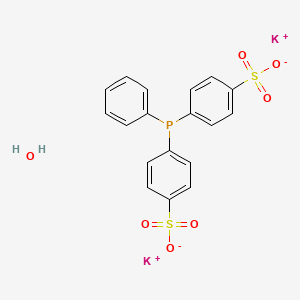

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Übersicht

Beschreibung

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP) is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions , and is extensively used in the synthesis of silver nanoparticles (AgNPs) .

Synthesis Analysis

BSPP is synthesized as a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Molecular Structure Analysis

The empirical formula of BSPP is C18H13K2O6PS2 · 2H2O . Its molecular weight is 534.62 . The SMILES string representation of BSPP is O.O. [K+]. [K+]. [O-]S (=O) (=O)c1ccc (cc1)P (c2ccccc2)c3ccc (cc3)S ( [O-]) (=O)=O .Chemical Reactions Analysis

BSPP is a ligand suitable for Suzuki-Miyaura Coupling . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Physical And Chemical Properties Analysis

BSPP is a solid substance . It has a melting point of 98-102 °C . It is water-soluble .Wissenschaftliche Forschungsanwendungen

Gold Nanoparticle Stabilization

Bis(p-sulfonatophenyl)phenylphosphine (BSPP) has been utilized in stabilizing gold nanoparticles (AuNPs). A study by Ping et al. (2015) found that BSPP effectively maintained the stability of AuNPs in an aqueous solution, preventing aggregation even in the presence of moderate NaCl concentrations (Ping, Zhao, & Tianrui, 2015).

Gold Nanoclusters Synthesis and Phase Transfer

Zhong et al. (2011) demonstrated the use of BSPP in the synthesis and phase transfer of gold nanoclusters (Au NCs). The compound facilitated the transfer of Au NCs from an aqueous to an organic phase, contributing to the formation of core-shell Au@Ag2S nanoparticles (Zhong et al., 2011).

Particle Size Sorting

In research by Yang et al. (2005), a method employing K2 BSPP was developed for sorting and refining the sizes of Au and Pt nanoparticles from a diverse range of particle sizes. This process facilitated the production of metal nanoparticles with small diameters and narrow size distributions (Yang, Lee, & Too, 2005).

Hollow Pt Nanospheres Synthesis

Yang et al. (2006) reported the synthesis of hollow Pt nanospheres using BSPP to selectively remove Ag cores from Ag-Pt core-shell nanoparticles. This method allowed comparison of the catalytic activities of solid and hollow Pt particles under identical conditions (Yang, Lee, Too, & Valiyaveettil, 2006).

Protein Corona Study on Gold Nanoparticles

Johnston et al. (2017) explored the impact of colloidal stability on protein corona formation using gold nanoparticles coated with BSPP. The study highlighted the significant influence of surface modification on the composition and size of the protein corona in various biological media (Johnston et al., 2017).

Adsorption Study Using Quartz Crystal Microbalance

Glomm et al. (2006) used BSPP as a passivating layer on gold surfaces to study the adsorption of fluorescein-5-isothiocyanate (F5ITC). The research showed that the passivating layer significantly affected the surface coverage and binding mechanisms of F5ITC on gold surfaces (Glomm, Bidegain, Volden, & Sjöblom, 2006).

Silver Nanoprism Growth Mechanism

Xue et al. (2008) conducted a mechanistic study on the photomediated growth of silver nanoprisms, revealing that BSPP increases the solubility of Ag+ and acts as a buffer, influencing the redox cycles and the resulting prism thickness (Xue, Métraux, Millstone, & Mirkin, 2008).

Safety And Hazards

BSPP can cause slight to mild irritation of the skin . It is irritating to the nose, mucous membranes, and respiratory tract . Ingestion may be harmful . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O6PS2.2K.2H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKCKLNGVYHFAX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17K2O8PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt | |

CAS RN |

308103-66-4 | |

| Record name | 4,4'-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)

![n'-[2-(4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2635583.png)

![2-Chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2635585.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)

![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)

![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)